Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

Catalog No.
S1895437
CAS No.
7288-28-0
M.F
C11H22N2O2Si2
M. Wt
270.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

CAS Number

7288-28-0

Product Name

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

IUPAC Name

trimethyl-(5-methyl-2-trimethylsilyloxypyrimidin-4-yl)oxysilane

Molecular Formula

C11H22N2O2Si2

Molecular Weight

270.47 g/mol

InChI

InChI=1S/C11H22N2O2Si2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3

InChI Key

DRNUNECHVNIYHQ-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C

Precursor for Fluorinated Pyrimidine Analogs

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-, also known as 2,4-Bis(trimethylsiloxy)-5-methylpyrimidine or 2,4-Bis-O-(trimethylsilyl)thymine, finds its primary application in scientific research as a precursor for the synthesis of fluorinated pyrimidine analogs. These analogs are particularly valuable in the field of nuclear medicine for Positron Emission Tomography (PET) imaging. ()

Synthesis of [18F]FMAU

A specific example is the use of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- in the synthesis of [18F]FMAU (2'-deoxy-2'-[18F]fluoro-5-methyluridine). [18F]FMAU is a radiotracer that has been explored for its potential to image cellular proliferation using PET. The trimethylsilyl protecting groups on the pyrimidine ring of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- can be readily displaced with fluorine-18 (18F), a radioactive isotope commonly used in PET imaging. This allows for the creation of [18F]FMAU, which can then be used to study cell proliferation in various diseases, including cancer. ()

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂Si₂ and a molecular weight of approximately 270.48 g/mol. This compound belongs to the pyrimidine family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The presence of trimethylsilyl groups enhances its stability and solubility in organic solvents, making it useful in various chemical applications .

5-methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine itself does not have a known biological mechanism of action. Its primary function is as a protected form of thymine. Once deprotected, the regenerated thymine can participate in its normal biological processes as a nucleobase in DNA.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from incompatible materials.
Typical of pyrimidines:

  • Nucleophilic Substitution: The trimethylsilyl groups can be replaced by nucleophiles under appropriate conditions.
  • Hydrolysis: In the presence of water or moisture, the trimethylsilyl groups can undergo hydrolysis to yield hydroxylated derivatives.
  • Alkylation: The nitrogen atoms in the pyrimidine ring can participate in alkylation reactions, leading to various substituted pyrimidines.

These reactions are significant for synthesizing more complex molecules in organic chemistry .

The synthesis of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- typically involves:

  • Starting Materials: The synthesis often begins with 5-methylpyrimidine or similar pyrimidine derivatives.
  • Trimethylsilylation: The introduction of trimethylsilyl groups can be achieved through reactions with trimethylsilyl chloride or related reagents in the presence of a base.
  • Purification: The final product is purified using techniques such as distillation or chromatography.

This method allows for the controlled introduction of functional groups while maintaining the integrity of the pyrimidine structure .

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- has several applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Protecting Group: The trimethylsilyl groups act as protecting groups for hydroxyl functionalities in organic synthesis.
  • Research Tool: Its unique structure makes it useful in studying reaction mechanisms involving pyrimidines and related compounds .

Interaction studies involving Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- focus on its reactivity with various biological molecules and synthetic reagents:

  • Protein Binding: Investigations into how this compound interacts with proteins could reveal potential therapeutic applications.
  • Nucleic Acid Interaction: Studies on its binding affinity to DNA or RNA may provide insights into its biological significance.

Such studies are crucial for understanding the compound's potential uses in medicinal chemistry and biochemistry .

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- shares similarities with several other compounds within the pyrimidine family. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
PyrimidineBasic six-membered ringFoundational structure for many derivatives
ThymidineContains a deoxyribose sugarKey component of DNA
CytidineContains a ribose sugarImportant for RNA synthesis
5-FluorouracilFluorinated derivativeUsed as an antitumor agent

Uniqueness

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- is unique due to its dual trimethylsilyloxy substituents that enhance its stability and solubility compared to other simpler pyrimidines. This structural modification allows it to function effectively as a protecting group and a versatile intermediate in synthetic chemistry .

Other CAS

7288-28-0

Wikipedia

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

General Manufacturing Information

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: ACTIVE

Dates

Modify: 2023-08-16

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